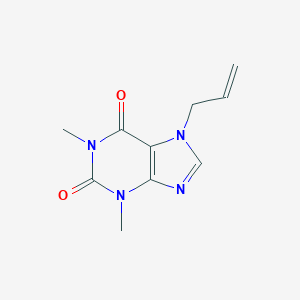

7-Allyltheophylline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIBYCLLIMGXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977008 | |

| Record name | 1,3-Dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61444-26-6 | |

| Record name | 7-Allyl-1,3-dimethylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61444-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Allyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Allyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ALLYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC789Z71XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 7 Allyltheophylline

Established Synthetic Pathways for 7-Allyltheophylline

The synthesis of this compound is primarily achieved through the direct alkylation of a theophylline (B1681296) precursor. This method is a cornerstone for creating a variety of N7-substituted xanthine (B1682287) derivatives.

N-Alkylation of Theophylline Precursors with Allyl Halides

The most common and established method for synthesizing this compound is the nucleophilic substitution reaction involving theophylline and an allyl halide, such as allyl bromide or allyl chloride. In this reaction, the theophylline acts as a nucleophile, where the hydrogen at the N7 position is acidic. A base is used to deprotonate the N7 nitrogen, creating an anionic intermediate that then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the N7-C bond.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the dissolution of the reactants and supports the S_N2 reaction mechanism. Common bases employed include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base and solvent can influence reaction time and yield. The general scheme involves the reaction of 1,3-dimethylxanthine (theophylline) with an allyl halide in the presence of a base to yield 7-allyl-1,3-dimethylxanthine (this compound). A similar N-alkylation has been reported using triallyl phosphate, yielding this compound from theobromine (B1682246) with a 50% yield. oup.com

Table 1: Typical Reaction Conditions for N-Alkylation of Theophylline

| Reactant | Alkylating Agent | Base | Solvent | Outcome |

|---|---|---|---|---|

| Theophylline | Allyl Bromide | K₂CO₃ | DMF | This compound |

| 8-Bromotheophylline | Phenylboronic Acid | K₃PO₄ | DMF | 8-Phenyltheophylline semanticscholar.org |

This table presents generalized and specific examples of N-alkylation and related reactions on xanthine precursors.

Alternative and Optimized Synthetic Approaches

To improve reaction efficiency, reduce reaction times, and move towards greener chemical processes, alternative synthetic methodologies have been explored. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. ajrconline.org This technique can drastically reduce the time required for the N-alkylation of theophylline compared to conventional heating methods. asianpubs.orgscielo.org.mxpensoft.net The application of microwave irradiation can lead to higher yields and cleaner products by minimizing the formation of by-products often associated with prolonged heating. ajrconline.org This rapid, solventless, or solvent-reduced approach is considered a significant advancement toward green chemistry. ajrconline.org

Synthesis of Novel this compound Derivatives

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of novel derivatives. These modifications can be targeted at the purine (B94841) core or the pendant allyl group.

Structural Modifications at the Purine Core Positions

The purine ring system of this compound, specifically the C8 position, is a prime target for structural modification. The introduction of substituents at this position can significantly alter the molecule's properties. A versatile method for this is through halogenation of the C8 position, followed by a cross-coupling reaction. For instance, 8-halogenated xanthines can serve as precursors for a wide range of derivatives. semanticscholar.org

A well-established method for creating C-C bonds at this position is the Suzuki cross-coupling reaction. semanticscholar.org This involves reacting an 8-bromo-7-allyltheophylline intermediate with a boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. semanticscholar.org This approach allows for the convergent synthesis of various 8-aryl or 8-alkenyl substituted this compound analogues. semanticscholar.org

Table 2: Examples of Purine Core Modification Strategies

| Starting Material | Reagent(s) | Reaction Type | Product Type |

|---|---|---|---|

| 8-Haloxanthine | Phenylboronic Acid, Pd(PPh₃)₄, K₃PO₄ | Suzuki Coupling | 8-Phenylxanthine semanticscholar.org |

This table illustrates general strategies applicable for modifying the purine core.

Functionalization and Derivatization of the Allyl Moiety

The allyl group of this compound offers a reactive site for a variety of chemical transformations due to the presence of a carbon-carbon double bond and reactive allylic C-H bonds. wikipedia.org This allows for the introduction of diverse functional groups.

Common reactions targeting the double bond include:

Oxidation: The double bond can be oxidized to form a diol, creating 7-(2,3-dihydroxypropyl)theophylline. This is typically achieved using reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄).

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide ring, yielding 7-(2,3-epoxypropyl)theophylline. This epoxide is a versatile intermediate for further reactions.

Halogenation: The addition of halogens like bromine (Br₂) across the double bond results in the formation of a dihalo derivative, such as 7-(2,3-dibromopropyl)theophylline.

Hydroxylation/Cleavage: A one-pot method for removing allyl groups involves hydroxylation of the double bond followed by oxidative cleavage of the resulting diol with a periodate. organic-chemistry.org

These functionalizations transform the terminal allyl group into a variety of other chemical moieties, significantly expanding the library of accessible derivatives.

Advanced Characterization Techniques for Synthesized this compound and its Analogues

The structural confirmation of this compound and its newly synthesized derivatives relies on a suite of advanced spectroscopic techniques. nih.govacademicjournals.org These methods provide detailed information about the molecular structure, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for structural elucidation. frontiersin.org

¹H-NMR provides information on the number and environment of protons. For this compound, characteristic signals would include those for the two N-methyl groups, the protons of the allyl group (CH₂ and CH), and the C8-H proton on the purine ring.

¹³C-NMR reveals the number of unique carbon atoms in the molecule. libretexts.org The spectrum would show distinct peaks for the methyl carbons, the sp² and sp³ carbons of the allyl group, and the carbons of the purine core, including the two carbonyl carbons. libretexts.org

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. hidenanalytical.com High-resolution mass spectrometry can provide the exact molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. academicjournals.org The spectrum of this compound would show characteristic absorption bands for C-H bonds (aliphatic and vinylic), C=C stretching of the allyl group, C=O stretching of the carbonyl groups, and the various vibrations of the purine ring system. spectroscopyonline.commdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H-NMR | N-CH₃ Protons | ~3.2 - 3.5 ppm |

| N7-CH₂ Protons (Allyl) | ~4.8 - 5.0 ppm | |

| CH=CH₂ Protons (Allyl) | ~5.2 - 6.1 ppm | |

| C8-H Proton | ~7.5 - 8.0 ppm | |

| ¹³C-NMR | N-CH₃ Carbons | ~28 - 30 ppm |

| N7-CH₂ Carbon (Allyl) | ~48 ppm | |

| CH=CH₂ Carbons (Allyl) | ~118, 132 ppm | |

| C=O Carbons | ~151, 155 ppm | |

| FT-IR | C=O Stretching | ~1650 - 1710 cm⁻¹ |

| C=C Stretching (Allyl) | ~1640 cm⁻¹ | |

| C-H Stretching (sp³) | ~2850 - 3000 cm⁻¹ |

Note: The data in this table are approximate values based on typical ranges for the specified functional groups and structural motifs.

Pharmacological Mechanisms of Action of 7 Allyltheophylline

Adenosine (B11128) Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to numerous physiological processes. nih.gov There are four main subtypes: A1, A2A, A2B, and A3, which differ in their tissue distribution, signaling pathways, and affinity for the endogenous ligand, adenosine. nih.govsemanticscholar.org

Table 1: Adenosine Receptor Subtypes and Characteristics

| Receptor Subtype | Primary Signaling Pathway | Primary Tissue Distribution |

|---|---|---|

| A1 | Inhibits adenylyl cyclase (via Gi/o), decreasing cAMP | Brain, heart, adipose tissue, kidneys |

| A2A | Stimulates adenylyl cyclase (via Gs), increasing cAMP | Striatum (brain), immune cells, platelets, blood vessels |

| A2B | Stimulates adenylyl cyclase (via Gs), increasing cAMP (lower affinity receptor) | Mast cells, intestine, lung, bladder |

| A3 | Inhibits adenylyl cyclase (via Gi/o), decreasing cAMP | Mast cells, inflammatory cells, heart, lungs |

Xanthine (B1682287) derivatives, such as theophylline (B1681296) and caffeine (B1668208), are well-established as competitive, non-selective antagonists of adenosine receptors. nih.gov This means they bind to A1, A2A, and A2B receptors without strong preference, blocking the binding of adenosine and thereby inhibiting its physiological effects. jst.go.jp The affinity of these simple alkylxanthines for adenosine receptors is typically in the micromolar range. jst.go.jp This non-selective antagonism is responsible for many of the well-known effects of these compounds, including the stimulant properties of caffeine and the bronchodilatory action of theophylline. nih.govjst.go.jp

Specific binding affinity data (e.g., Kᵢ values) for 7-Allyltheophylline across the four adenosine receptor subtypes are not extensively detailed in the reviewed scientific literature. However, structure-activity relationship (SAR) studies on a wide range of theophylline derivatives provide critical insight into how modifications at the 7-position impact receptor interaction. nih.govjst.go.jp

Research indicates that substitutions at the N7-position of the xanthine molecule generally lead to a decrease in adenosine receptor antagonism. jst.go.jp This suggests that this compound would likely exhibit a lower binding affinity for adenosine receptors compared to its parent compound, theophylline. The addition of the allyl group at this position may introduce steric or electronic changes that are less favorable for optimal binding within the receptor pocket. While it would still be expected to act as an antagonist, its potency is predicted to be attenuated due to this specific structural modification.

Detailed molecular interaction profiles, such as those derived from X-ray crystallography or computational docking studies specific to this compound, are not available in the reviewed literature. Generally, xanthine antagonists are understood to occupy the same binding pocket on the adenosine receptor as the endogenous ligand adenosine. The purine (B94841) ring structure of the xanthine core is a key feature for this interaction.

Affinity and Selectivity Studies across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Phosphodiesterase (PDE) Enzyme Inhibition

Phosphodiesterases are a large superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org There are at least 11 distinct PDE families (PDE1-PDE11), which differ in their substrate specificity, regulatory mechanisms, and tissue distribution. researchgate.netopenrespiratorymedicinejournal.com

Table 2: Overview of Major Phosphodiesterase (PDE) Families

| PDE Family | Substrate(s) | Key Functions & Locations |

|---|---|---|

| PDE1 | cAMP and cGMP | Neuronal signaling, cardiovascular function |

| PDE2 | cAMP and cGMP | Adrenal gland, heart, neuronal function |

| PDE3 | cAMP > cGMP | Cardiovascular function (inhibition increases cardiac contractility), platelet aggregation, smooth muscle relaxation |

| PDE4 | cAMP specific | Inflammatory cells (leukocytes), lung, brain; key target for anti-inflammatory drugs |

| PDE5 | cGMP specific | Corpus cavernosum, pulmonary vasculature; target for erectile dysfunction drugs |

| PDE7 | cAMP specific | T-cells, brain, skeletal muscle |

| PDE8 | cAMP specific | Testis, skeletal muscle, heart |

| PDE9 | cGMP specific | Brain, kidney, spleen |

| PDE10 | cAMP and cGMP | Brain (striatum), testes |

| PDE11 | cAMP and cGMP | Skeletal muscle, prostate, testis |

In addition to adenosine receptor antagonism, methylxanthines like theophylline are known to be competitive, non-selective inhibitors of PDE enzymes. frontiersin.orgresearchgate.net By inhibiting these enzymes, theophylline prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This increase in cyclic nucleotide levels is a primary mechanism behind the bronchodilatory effects of theophylline, as elevated cAMP in airway smooth muscle leads to relaxation. frontiersin.orgfabad.org.tr However, theophylline is considered a relatively weak PDE inhibitor, and its lack of selectivity means it inhibits multiple PDE isoforms throughout the body, contributing to its narrow therapeutic index and side effect profile. researchgate.net

There is a lack of specific data in the reviewed literature detailing the inhibitory profile of this compound against the individual PDE isoforms. The development of selective PDE inhibitors is a major area of pharmaceutical research, as targeting specific isoforms (e.g., PDE4 for inflammation or PDE5 for erectile dysfunction) can provide therapeutic benefits with fewer side effects than non-selective inhibitors like theophylline. openrespiratorymedicinejournal.com

The effect of the 7-allyl substitution on PDE inhibition is not precisely documented. However, studies on other 7-substituted theophylline derivatives, such as doxofylline, suggest that modifications at this position can significantly alter the pharmacological profile, in some cases leading to a reduced affinity for adenosine receptors while potentially retaining or modifying activity at PDE enzymes. Therefore, while this compound is expected to function as a PDE inhibitor based on its xanthine scaffold, its specific potency and selectivity profile across the various PDE families remain to be experimentally determined.

Modulation of Intracellular Cyclic Nucleotide Signaling Pathways (cAMP, cGMP)

The pharmacological activity of this compound, a derivative of the methylxanthine theophylline, is significantly defined by its influence on intracellular signaling cascades mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). pharmacologyeducation.orgwikipedia.orgportico.org The modulation of these pathways is primarily attributed to two distinct, yet potentially synergistic, molecular mechanisms inherited from its parent compound: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. wikipedia.orgportico.orgersnet.org

Inhibition of Phosphodiesterase (PDE) Enzymes:

This compound is understood to act as a competitive non-selective phosphodiesterase inhibitor. wikipedia.orgportico.org PDEs are a superfamily of enzymes that catalyze the hydrolysis and subsequent inactivation of cAMP and cGMP to their respective non-cyclic 5'-monophosphates (AMP and GMP). pharmacologyeducation.org By inhibiting these enzymes, the degradation of intracellular cAMP and cGMP is reduced, leading to their accumulation within the cell. nih.gov This elevation in cyclic nucleotide levels enhances their downstream signaling effects.

The cAMP pathway is initiated by the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions. nih.gov Similarly, the cGMP pathway is activated by guanylyl cyclase (GC), leading to the activation of Protein Kinase G (PKG) and other cGMP-gated channels. frontiersin.org Non-selective PDE inhibitors, like theophylline and its derivatives, impact multiple PDE families (e.g., PDE3, PDE4, PDE5), thus broadly affecting both cAMP and cGMP levels. portico.org This non-selective inhibition is a key mechanism through which this compound can exert its biological effects. ersnet.org

Antagonism of Adenosine Receptors:

In addition to PDE inhibition, this compound functions as a non-selective adenosine receptor antagonist, targeting A1, A2A, and A2B receptors with similar affinity to theophylline. wikipedia.orgportico.orgfarmaciajournal.com Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. sigmaaldrich.com

A1 Receptor Antagonism: A1 receptors are typically coupled to inhibitory G proteins (Gi). When activated by adenosine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By acting as an antagonist at A1 receptors, this compound blocks this inhibitory signal, thereby preventing the adenosine-induced suppression of cAMP production. drugbank.comavma.org

A2A and A2B Receptor Antagonism: Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Their activation by adenosine stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. As an antagonist, this compound blocks this stimulatory effect, which can temper excessive cAMP production in the presence of high adenosine concentrations. avma.orgwikipedia.org

The net effect of adenosine receptor antagonism on cAMP levels is context-dependent, relying on the specific receptor subtypes present in a given tissue and the ambient concentration of endogenous adenosine. This mechanism provides a secondary layer of control over the cAMP signaling pathway, distinct from PDE inhibition. nih.gov

Table 1: Key Molecular Components in Cyclic Nucleotide Signaling Modulated by this compound

| Component | Class | Role in Signaling | Effect of this compound |

|---|---|---|---|

| Phosphodiesterases (PDEs) | Enzyme | Degrade cAMP and cGMP, terminating their signal. pharmacologyeducation.org | Inhibition, leading to increased intracellular levels of cAMP and cGMP. wikipedia.orgportico.org |

| Adenylyl Cyclase (AC) | Enzyme | Synthesizes cAMP from ATP, initiating cAMP signaling. nih.gov | Indirect modulation via adenosine receptor antagonism. |

| Adenosine A1 Receptor | G-Protein Coupled Receptor (GPCR) | Inhibits adenylyl cyclase upon activation, decreasing cAMP. | Antagonism, preventing the decrease in cAMP. drugbank.com |

| Adenosine A2A/A2B Receptors | G-Protein Coupled Receptor (GPCR) | Stimulates adenylyl cyclase upon activation, increasing cAMP. | Antagonism, preventing the increase in cAMP. wikipedia.org |

| Protein Kinase A (PKA) | Kinase | Primary effector of cAMP; phosphorylates target proteins. | Enhanced activation due to increased cAMP. nih.gov |

| Protein Kinase G (PKG) | Kinase | Primary effector of cGMP; phosphorylates target proteins. | Enhanced activation due to increased cGMP. frontiersin.org |

Exploration of Other Putative Molecular and Cellular Mechanisms

Beyond the well-established modulation of cyclic nucleotide pathways, research into the parent compound theophylline suggests other potential mechanisms that may contribute to the pharmacological profile of this compound. These putative mechanisms represent areas for further investigation to fully elucidate the compound's cellular effects.

Histone Deacetylase (HDAC) Activation:

A significant mechanism proposed for theophylline, distinct from its classical actions, is the activation of histone deacetylases (HDACs). wikipedia.orgportico.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and altered gene transcription. guidetopharmacology.orgwikipedia.org Specifically, theophylline has been shown to increase the activity of HDAC2 by inhibiting phosphoinositide 3-kinase-delta (PI3K-δ). nih.gov This action can lead to the suppression of inflammatory gene expression. Given that this compound is a structural derivative of theophylline, it is plausible that it may share this ability to modulate HDAC activity, representing a key putative mechanism for its anti-inflammatory effects. This action is notably not mediated by either PDE inhibition or adenosine receptor antagonism. portico.org

Modulation of Intracellular Calcium and Ion Channels:

Theophylline has been reported to influence intracellular calcium (Ca²⁺) levels, another critical second messenger. portico.orgnih.gov Some studies suggest that theophylline can cause the release of calcium from intracellular stores. nih.gov This effect could be linked to the modulation of ion channel activity. Ion channels, such as those permeable to calcium or potassium, are fundamental to cellular function, and their modulation can lead to significant changes in cell excitability and signaling. kenhub.comnih.gov While direct evidence for this compound is limited, studies on related xanthine derivatives have examined their effects on various muscle tissues, which are governed by ion channel activity. researchgate.net Therefore, a putative mechanism for this compound could involve direct or indirect effects on ion channels, leading to altered intracellular calcium dynamics and subsequent cellular responses.

Table 2: Summary of Putative Mechanisms of Action for this compound

| Putative Mechanism | Molecular Target/Process | Potential Cellular Outcome |

|---|---|---|

| HDAC Activation | Histone Deacetylase 2 (HDAC2) nih.gov | Altered gene transcription, suppression of inflammatory genes. portico.org |

| Intracellular Calcium Release | Ryanodine receptors / Intracellular Ca²⁺ stores | Modulation of calcium-dependent signaling pathways. nih.gov |

| Ion Channel Modulation | Voltage-gated or ligand-gated ion channels (e.g., Ca²⁺, K⁺) | Alteration of membrane potential and cellular excitability. nih.govresearchgate.net |

Preclinical Pharmacological and Biological Activities of 7 Allyltheophylline

In Vitro Studies on Isolated Tissues and Cell Lines

In vitro studies are crucial for elucidating the direct effects of a compound on specific biological tissues and cells in a controlled environment, free from systemic influences.

While direct studies on the effect of 7-Allyltheophylline on tracheal smooth muscle are not extensively detailed in publicly available literature, research on related xanthine (B1682287) derivatives provides context for its potential activities. Theophylline (B1681296), the parent compound of this compound, is known to induce relaxation in carbachol-contracted tracheal smooth muscle preparations from species like horses and rats. zsmu.edu.ua The mechanism of smooth muscle relaxation often involves the modulation of intracellular second messengers like cAMP and cGMP. embopress.org Some research indicates that various xanthine derivatives, including this compound, have been investigated for their effects on smooth muscle, such as the detrusor muscle of the bladder, where they exhibit relaxant properties. researchgate.netresearchgate.net

The standard methodology for such investigations involves isolating tracheal rings and mounting them in an organ bath. The smooth muscle is typically pre-contracted with an agent like carbachol (B1668302) or histamine, after which the test compound is added in cumulative concentrations to measure any relaxant effects. jpp.krakow.pl Electrical field stimulation can also be used to induce contraction and study the compound's influence. jpp.krakow.pl

Investigations into the direct cardiac effects of compounds are often performed on isolated cardiac muscle preparations, which maintain their in vivo structural and functional characteristics. minervaimaging.com Common preparations include left atrial strips and papillary muscles, typically isolated from guinea pig hearts. biomolther.org These tissues allow for the measurement of inotropic (force of contraction) and chronotropic (rate of contraction) effects.

While specific data on this compound's activity on cardiac muscle preparations are sparse in the available literature, research profiles indicate that xanthine derivatives, including this compound, have been subjects of such studies. researchgate.netbiomolther.org These experiments typically involve driving the isolated muscle preparations at a fixed frequency (e.g., 1.0 Hz) in a Krebs solution and recording changes in contractile force upon administration of the test compound. This methodology helps to determine if the compound has any direct stimulatory or inhibitory effects on the myocardium.

The antimicrobial properties of theophylline derivatives have been a subject of scientific inquiry. A study investigating derivatives of this compound, specifically 7-((3-thio-4-R-4H-1,2,4-triazoles-3-yl)methyl)theophylline S-derivatives, has demonstrated both antimicrobial and antifungal activity. zsmu.edu.ua These studies utilize standard test strains of pathogenic microorganisms to determine the compound's efficacy.

The research established activity against a panel of clinically relevant microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. The test strains included Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. zsmu.edu.ua Among the derivatives synthesized, some showed notable activity against Staphylococcus aureus. zsmu.edu.ua This suggests that modification of the this compound structure can lead to compounds with significant antimicrobial potential.

Table 1: Antimicrobial Test Strains for this compound Derivatives

| Microorganism | Type |

|---|---|

| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria |

Data sourced from a study on 7-((3-thio-4-R-4H-1,2,4-triazoles-3-yl)methyl)theophylline S-derivatives. zsmu.edu.ua

The potential for a compound to modulate the immune system or reduce inflammation is often initially assessed using in vitro cell line models, such as the murine macrophage cell line RAW 264.7. nih.govmdpi.com In these assays, macrophages are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov Researchers then measure the effect of the test compound on the production of key inflammatory mediators.

Commonly measured biomarkers of inflammation include:

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.com

While these methods are standard for evaluating anti-inflammatory potential, specific studies detailing the effects of this compound on these cellular responses are not readily found in the reviewed literature. Research on other compounds shows that a significant reduction in the levels of these mediators in LPS-stimulated cells is indicative of anti-inflammatory activity. nih.govmdpi.comnih.gov

Enzyme inhibition is a key mechanism by which many drugs exert their pharmacological effects. nih.gov Inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or irreversible. libretexts.orgsavemyexams.com

Competitive inhibitors structurally resemble the enzyme's substrate and bind to the active site, preventing the substrate from binding. libretexts.org

Non-competitive inhibitors bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity. libretexts.org

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently deactivating it. drughunter.com

Specific data on which enzymes are modulated by this compound and its mechanism of inhibition are not detailed in the available literature. Identifying such targets would require screening the compound against a panel of relevant enzymes.

Immunomodulatory and Anti-Inflammatory Cellular Responses

Ex Vivo and Non-Human In Vivo Investigations in Experimental Models

Ex vivo studies often use tissues or organs isolated from a test animal to study biological processes in a more integrated system than cell cultures. nih.gov For example, skin explants can be used for genotoxicity testing.

In vivo studies are conducted in living animals, such as rats and mice, to assess the systemic effects of a compound. minervaimaging.com These studies are critical for determining parameters like the median lethal dose (LD50), which is a measure of acute toxicity. Toxicological data from in vivo studies are available for this compound, indicating it has been tested in animal models. epdf.pub The acute toxicity, as measured by the LD50 value, has been determined in both rats and mice via oral administration. epdf.pub

Table 2: Acute Oral Toxicity of this compound in Rodents

| Species | Route of Administration | LD50 Value |

|---|---|---|

| Rat | Oral | 950 mg/kg |

Data sourced from the Handbook of Food Toxicology. epdf.pub

These values provide a quantitative measure of the acute toxicity of this compound when administered orally in these species and are foundational for any further preclinical or clinical development.

Assessment in Preclinical Models of Respiratory Physiology

Theophylline and its derivatives are well-established as bronchodilators. nih.govontosight.aimdpi.com Preclinical assessments of these compounds typically involve in vivo and in vitro models to determine their efficacy in relaxing airway smooth muscle.

Detailed Research Findings: In preclinical studies, the bronchodilator effect of methylxanthines like theophylline is often evaluated in guinea pig models where bronchospasm is induced by agents such as acetylcholine (B1216132) or histamine. nih.gov The effectiveness of the test compound is measured by its ability to prevent or reverse the induced bronchoconstriction. For instance, studies on various theophylline derivatives have demonstrated moderate to good bronchodilator activity, with some compounds showing efficacy comparable to the standard drug aminophylline. nih.gov

In vitro experiments frequently use isolated tracheal rings from animals like guinea pigs. mdpi.com These tissues are placed in an organ bath, contracted with a spasmogen, and then exposed to the test compound. The resulting relaxation is measured to determine the compound's potency. Theophylline has been shown to relax pre-contracted guinea pig airway smooth muscle in a concentration-dependent manner. mdpi.com The molecular mechanisms underlying this effect are believed to involve the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and antagonism of adenosine (B11128) receptors. mdpi.comamegroups.org

Evaluation in Preclinical Models of Cardiovascular Function

Xanthine derivatives, including theophylline and its analogues, are known to exert various effects on the cardiovascular system. nih.gov Preclinical evaluation in animal models is crucial to understanding these actions, which can include changes in heart rate, myocardial contractility, and vascular tone. nih.govpensoft.net

Detailed Research Findings: Animal models, ranging from rodents to larger mammals, are employed to study the cardiovascular impact of these compounds. nih.gov Studies on xanthine derivatives have shown that they can influence cardiovascular function through mechanisms like adenosine receptor antagonism and phosphodiesterase inhibition. nih.gov For example, research on isolated rat basilar arteries has been used to assess the effects of xanthine derivatives on vascular contractility, revealing that different derivatives can either increase or decrease vascular tone. pensoft.net

The inhibition of xanthine oxidoreductase (XOR), an enzyme involved in purine (B94841) metabolism and the production of reactive oxygen species, is another area of interest. physiology.org In animal models of cardiovascular diseases like heart failure and ischemia-reperfusion injury, XOR inhibition has been shown to have protective effects. physiology.orgpor-journal.comnih.gov Given that this compound is a xanthine derivative, it would be a candidate for investigation within these preclinical cardiovascular models to determine its specific profile.

Other Biological Activity Assessments in Diverse Animal Models

Beyond respiratory and cardiovascular effects, theophylline and its derivatives are often screened for other biological activities, such as diuretic and anti-inflammatory properties, in various animal models.

Detailed Research Findings:

Diuretic Activity: The diuretic potential of new compounds is commonly assessed in rat models. bioline.org.brnih.govdovepress.com Typically, animals are hydrated and then administered the test compound, a placebo (negative control), and a standard diuretic like furosemide (B1674285) (positive control). nih.gov The animals are then placed in metabolic cages to collect urine over a specific period. Key parameters measured include total urine volume, urine pH, and the concentration of electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-). nih.gov An effective diuretic would significantly increase urine output and electrolyte excretion compared to the control group. dovepress.com

Anti-inflammatory Activity: The anti-inflammatory properties of theophylline are well-documented and are considered a key part of its therapeutic action in airway diseases. amegroups.org Preclinical evaluation of the anti-inflammatory activity of derivatives like this compound would involve standard animal models. One common model is the carrageenan-induced paw edema model in rats, where the compound's ability to reduce swelling is measured. japsonline.com Another approach involves using cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the inhibition of pro-inflammatory cytokine release. nih.govplos.org Studies have shown that compounds can exert anti-inflammatory effects by inhibiting pathways such as the NF-κB signaling pathway. japsonline.com

Material Science Applications: Corrosion Inhibition Properties

Organic compounds containing nitrogen, oxygen, and sulfur atoms, particularly heterocyclic compounds, are often investigated as corrosion inhibitors for metals in acidic environments. nih.goveartharxiv.org Theophylline and its derivatives fit this profile and have been studied for their ability to protect steel from corrosion.

Detailed Research Findings: While direct studies on this compound are not readily available, research on a closely related compound, 7-(ethylthiobenzimidazolyl) theophylline (7-ETBT) , provides significant insight into the potential corrosion inhibition properties of 7-substituted theophylline derivatives. iapchem.orgresearchgate.netsrce.hr

In studies using mild steel in a 1 M hydrochloric acid (HCl) medium, 7-ETBT was investigated using weight loss measurements and Tafel polarization techniques. researchgate.net The findings indicated that the inhibition efficiency of 7-ETBT is dependent on its concentration and the temperature of the system. researchgate.net The compound was found to adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process. researchgate.net

The mechanism of inhibition was determined to be mixed-type, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchgate.net The adsorption process was found to be spontaneous and followed the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface. researchgate.net A decrease in inhibition efficiency with increasing temperature pointed towards a physical adsorption (physisorption) mechanism. researchgate.net

Table 1: Corrosion Rate and Inhibition Efficiency of 7-(ethylthiobenzimidazolyl) theophylline (7-ETBT) on Mild Steel in 1 M HCl at 298 K (Weight Loss Method)

| Inhibitor Conc. (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

| 0 | 1.15 | - |

| 0.02 | 0.54 | 53.04 |

| 0.05 | 0.35 | 69.57 |

| 0.1 | 0.23 | 80.00 |

| 0.5 | 0.15 | 86.96 |

| 1 | 0.12 | 89.57 |

| 2 | 0.11 | 90.73 |

Data sourced from a study on 7-(ethylthiobenzimidazolyl) theophylline, a related 7-substituted theophylline derivative. researchgate.net

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with 7-(ethylthiobenzimidazolyl) theophylline (7-ETBT) at 298 K

| Inhibitor Conc. (mM) | Ecorr (mV vs SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |

| 0 | -473 | 1000 | 73 | 125 | - |

| 0.02 | -468 | 467 | 71 | 119 | 53.30 |

| 0.05 | -464 | 302 | 68 | 115 | 69.80 |

| 0.1 | -461 | 215 | 67 | 112 | 78.50 |

| 0.5 | -455 | 158 | 65 | 109 | 84.20 |

| 1 | -452 | 141 | 64 | 107 | 85.90 |

| 2 | -448 | 129 | 62 | 105 | 87.06 |

Data (Corrosion Potential, Ecorr; Corrosion Current Density, Icorr; Anodic Tafel Slope, βa; Cathodic Tafel Slope, βc) sourced from a study on 7-(ethylthiobenzimidazolyl) theophylline. researchgate.net

Structure Activity Relationship Sar Studies of 7 Allyltheophylline and Analogues

Influence of the Allyl Moiety on Biological Activity

The substitution on the xanthine (B1682287) core significantly impacts the molecule's pharmacological effects. In the case of theophylline (B1681296) (1,3-dimethylxanthine), the position and nature of the substituent are critical determinants of its activity as an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor.

The introduction of a substituent at the N7-position, such as the allyl group in 7-allyltheophylline, generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency when compared to the parent theophylline molecule. mdpi.comsemanticscholar.org This suggests that an unsubstituted N7 position, or a smaller substituent like a methyl group (as in caffeine), is more favorable for potent adenosine receptor blockade. mdpi.comsemanticscholar.org Studies on various N7-substituted theophylline derivatives have shown that while the length of an alkyl carbon chain at this position may not drastically alter certain neurological activities, the nature of a terminal ring structure attached to the chain can strongly influence neuroactivity. researchgate.net

Impact of Substitutions and Modifications on the Purine (B94841) Ring System on Efficacy and Selectivity

The purine ring system of theophylline offers several positions (N1, N3, C8) where modifications can dramatically alter efficacy and selectivity for adenosine receptors and phosphodiesterases.

N1-Position: Substitution at the N1-position is considered crucial for achieving high affinity and selectivity for adenosine receptors. mdpi.comsemanticscholar.org

N3-Position: Modifications at the N3-position have been shown to influence the bronchodilator effect. mdpi.comsemanticscholar.org Studies on N3-alkylxanthines demonstrated a positive correlation between the length of the alkyl chain and the inhibitory activity against cAMP phosphodiesterase (PDE), a mechanism contributing to smooth muscle relaxation. researchgate.net

C8-Position: The C8-position is a key site for modulating adenosine receptor affinity and selectivity. Introducing various substituents at this position generally increases adenosine antagonism and can confer selectivity towards the A₁ receptor subtype. mdpi.comsemanticscholar.org For example, xanthine derivatives with bromo or imidazolyl groups at the C8-position have shown significantly enhanced bronchodilator activity compared to theophylline. Natural xanthines like theophylline and caffeine (B1668208) are generally non-selective adenosine receptor antagonists, but extensive research has led to potent and selective antagonists through modifications, particularly at the C8-position. nih.govnih.gov

The combination of substitutions at these positions allows for fine-tuning of the pharmacological profile. For instance, many potent and selective A₂B adenosine receptor antagonists are xanthine derivatives with specific substitutions at the N1 and C8 positions. d-nb.info

Quantitative and Qualitative Correlations between Structural Features and Adenosine Receptor Affinity/Selectivity

SAR studies have established clear correlations between the structural features of xanthine derivatives and their affinity for adenosine receptor subtypes. The parent compound, theophylline, is a non-selective antagonist with micromolar affinity for adenosine receptors. sigmaaldrich.com

Qualitatively, the following relationships are generally observed:

N1-Substitution: Essential for high A₁ and A₂A affinity.

N7-Substitution: Decreases affinity at adenosine receptors. mdpi.comsemanticscholar.org The N7 position is thought to act as a hydrogen bond acceptor in the receptor binding site. nih.gov

C8-Substitution: Large, often aromatic or cycloalkyl, substituents at this position are well-tolerated and can dramatically increase affinity and confer selectivity. nih.govsigmaaldrich.com For example, 8-cycloalkyl and 8-aryl xanthines are often highly potent and selective A₁ antagonists. sigmaaldrich.com

These qualitative observations are supported by quantitative binding data. By systematically altering substituents, researchers can map the receptor's binding site. For example, the development of 8-(4-pyrazolyl)-xanthine derivatives has yielded compounds with high affinity and selectivity for the A₂B receptor.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Selected Xanthine Analogues

Structure-Activity Relationships Governing Phosphodiesterase Isoform Selectivity and Potency

Theophylline is a non-specific phosphodiesterase (PDE) inhibitor, which contributes to its bronchodilator effects by increasing intracellular levels of cyclic AMP (cAMP). nih.gov However, this lack of selectivity is also associated with its side effects. Consequently, significant research has focused on developing xanthine derivatives with selectivity for specific PDE isoforms, which are differentially expressed in various tissues.

SAR studies have revealed key structural requirements for PDE inhibition:

N3-Position: The length of an alkyl chain at the N3-position correlates with PDE inhibitory potency. For example, butylxanthine was found to be a more potent inhibitor of tracheal smooth muscle PDE than theophylline. researchgate.net

C8-Position: Modifications at the C8-position also influence PDE inhibitory activity and selectivity.

Table 2: Inhibitory Activity of N3-Alkylxanthine Derivatives on cAMP Phosphodiesterase (PDE)

Computational and In Silico Approaches for SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for elucidating the SAR of compounds like this compound and guiding the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. d-nb.info For adenosine receptor antagonists, QSAR studies have been used to identify key physicochemical properties (descriptors) that influence binding affinity. chalcogen.ro These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR model might reveal that specific electronic properties (e.g., HOMO energy) and shape (e.g., connectivity indices) are critical for potent A₁ receptor antagonism. chalcogen.ro

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.comtjnpr.org For theophylline analogues, docking studies into homology models or crystal structures of adenosine receptors can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern affinity and selectivity. rsc.orgmdpi.com For instance, docking might show that the allyl group of this compound fits into a specific hydrophobic sub-pocket of the receptor, or that it causes a steric clash that reduces affinity compared to smaller substituents. These simulations can rationalize experimentally observed SAR and help in the design of new derivatives with improved binding. mdpi.com Molecular dynamics simulations can further refine these docked poses, providing insight into the stability of the ligand-receptor complex over time. rsc.org

Together, these in silico approaches provide a detailed, atom-level understanding of SAR, accelerating the discovery and optimization of new therapeutic agents based on the theophylline scaffold.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Optimized Production

The development of efficient and sustainable synthetic routes is crucial for the production of 7-allyltheophylline and its derivatives. Current methods for the synthesis of theophylline (B1681296) derivatives often involve the N-alkylation of theophylline. researchgate.net For instance, N-allyltheophylline can be synthesized by treating the sodium salt of theophylline with allyl bromide. niscpr.res.in Another approach involves the reaction of theophylline with 1-chloro-3-iodopropane (B107403) using potassium carbonate as a base under controlled temperature to prevent polymerization and improve yield. researchgate.net

Future research in this area will likely focus on the principles of green chemistry to create more environmentally friendly and economically viable processes. warwick.ac.uk This includes the use of solvent-free reaction conditions, which can lead to cleaner, more efficient, and economical syntheses. mdpi.com Methodological studies aim to discover novel and efficient reactions that can be applied to synthesize molecules of interest. polytechnique.edu The development of new synthetic methodologies is driven by the need to efficiently construct complex molecules. numberanalytics.com Researchers are exploring various techniques such as microwave-assisted synthesis and the use of solid-supported reagents to enhance reaction rates and simplify purification processes. niscpr.res.inwarwick.ac.uk The optimization of reaction parameters, including solvent type, reagent concentrations, time, and temperature, is a key area of study to maximize product yield and purity. researchgate.net

Identification and Characterization of Additional Biological Activities

While some biological activities of this compound and other xanthine (B1682287) derivatives have been explored, there remains a vast potential for discovering new pharmacological effects. researchgate.net Xanthine derivatives, in general, are known to exhibit a range of biological activities. researchgate.net For example, various theophylline derivatives have been synthesized and evaluated for their antibacterial and antiasthmatic properties. niscpr.res.in

Future investigations will likely employ high-throughput screening assays to test this compound against a wide array of biological targets. This could unveil previously unknown activities, such as antiviral, anti-inflammatory, or neuroprotective effects. Mechanistic studies will be essential to understand how this compound exerts its effects at the molecular and cellular levels. This involves identifying its protein targets and elucidating the signaling pathways it modulates.

| Potential Biological Activities for Future Investigation | Rationale |

| Antiviral Activity | Many purine (B94841) analogs exhibit antiviral properties. |

| Anti-inflammatory Effects | Xanthines are known to modulate inflammatory pathways. |

| Neuroprotective Properties | Adenosine (B11128) receptor modulation by xanthines can impact neuronal function. |

| Anticancer Activity | Some theophylline derivatives have been explored for their potential in cancer therapy. nih.gov |

Rational Design and Synthesis of Highly Selective this compound Analogues Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comuc.pt By systematically modifying the structure of this compound and observing the effects on its activity, researchers can identify the key chemical features responsible for its pharmacological actions. uc.pt This knowledge is crucial for the rational design of new, more potent, and selective analogues. collaborativedrug.com

For instance, modifications to the allyl group, the xanthine core, or the substituents at other positions could lead to derivatives with enhanced affinity for a specific biological target or reduced off-target effects. rjraap.com The goal is to develop compounds with improved therapeutic profiles. Computational modeling and molecular docking studies can aid in predicting how different structural modifications will affect the binding of the molecule to its target, thereby guiding the synthetic efforts. The design and synthesis of novel derivatives are central to medicinal chemistry for developing new therapeutic agents. nih.gov

Investigation of Pharmacological Synergies and Combination Studies with Other Therapeutic Agents

Exploring the potential of this compound in combination with other therapeutic agents could lead to enhanced treatment efficacy and overcome drug resistance. nih.gov Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects.

Future research could investigate the combination of this compound with existing drugs for various conditions. For example, in cancer therapy, combining it with conventional chemotherapeutic agents could potentially lower the required doses of the toxic drugs, thereby reducing side effects. nih.gov Similarly, in the context of infectious diseases, it could be tested alongside antibiotics to enhance their efficacy against resistant bacterial strains. These combination studies are essential for developing more effective and safer treatment strategies.

Q & A

Q. What are the validated synthetic routes for 7-Allyltheophylline, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of this compound typically involves alkylation of theophylline with allyl bromide under controlled conditions. To ensure reproducibility:

- Step 1 : Use high-purity reagents (e.g., ≥98% theophylline, anhydrous allyl bromide) and inert atmospheres to minimize side reactions .

- Step 2 : Optimize reaction parameters (temperature: 60–80°C; solvent: DMF or acetone) and monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using melting point analysis, -NMR (δ 5.8–6.0 ppm for allyl protons), and HPLC (>95% purity) .

- Documentation : Include detailed protocols in the "Materials and Methods" section, specifying solvent batches, equipment models, and spectral data .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- -NMR : Confirm allyl group integration (3 protons at δ 5.8–6.0 ppm) and theophylline backbone signals (e.g., methyl groups at δ 3.3–3.5 ppm) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to assess purity; compare retention times with reference standards .

- Mass Spectrometry (MS) : Validate molecular ion peaks (m/z 238.2 for [M+H]) and fragmentation patterns .

- Best Practice : Cross-reference spectral data with published libraries and report deviations >2% .

Q. How should researchers design in vitro pharmacological assays to evaluate this compound’s adenosine receptor antagonism?

- Methodological Answer :

- Cell Lines : Use HEK-293 cells transfected with human adenosine A/A receptors .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; include theophylline as a positive control .

- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and report SEM for triplicate trials .

- Validation : Replicate results in ≥2 independent experiments and disclose statistical power calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Step 1 : Systematically compare experimental variables (e.g., cell lines, receptor subtypes, assay buffers) .

- Step 2 : Replicate conflicting studies using standardized protocols (e.g., uniform ATP concentration in binding assays) .

- Step 3 : Apply meta-analysis tools to quantify heterogeneity (e.g., I statistic) and identify confounding factors .

- Documentation : Publish negative results and methodological limitations in supplementary materials .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives in preclinical models?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility without compromising receptor binding .

- In Vivo Testing : Use Sprague-Dawley rats for bioavailability studies; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration .

- Data Integration : Combine HPLC-MS pharmacokinetic data with PBPK modeling to predict human dosing .

Q. How can multi-omics approaches elucidate off-target effects of this compound in complex biological systems?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., HepG2) to identify dysregulated pathways (p-value <0.05, FDR correction) .

- Proteomics : Use LC-MS/MS to detect protein abundance changes; validate hits via Western blot .

- Network Analysis : Integrate omics data using tools like STRING or Cytoscape to map interaction networks .

- Ethical Reporting : Disclose all raw data in public repositories (e.g., GEO, PRIDE) .

Methodological Best Practices

- Experimental Design : Pre-register hypotheses and protocols on platforms like Open Science Framework to reduce bias .

- Data Transparency : Share raw spectra, chromatograms, and statistical code as supplementary files .

- Conflict Resolution : For contradictory results, convene cross-lab collaborations to harmonize methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.